sodium;oxo(113C)methanolate
CAS No.:
Cat. No.: VC13330553
Molecular Formula: CHNaO2
Molecular Weight: 69.000 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | CHNaO2 |
---|---|
Molecular Weight | 69.000 g/mol |
IUPAC Name | sodium;oxo(113C)methanolate |
Standard InChI | InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1; |
Standard InChI Key | HLBBKKJFGFRGMU-YTBWXGASSA-M |
Isomeric SMILES | [13CH](=O)[O-].[Na+] |
Canonical SMILES | C(=O)[O-].[Na+] |
Introduction
Structural Characteristics and Molecular Identity
Sodium oxo(1¹³C)methanolate derives from formic acid (HCOOH), where the central carbon atom is substituted with the ¹³C isotope. The inclusion of ¹³C alters the compound’s spectroscopic properties without significantly affecting its chemical reactivity. Key structural features include:
Molecular Formula and Weight
The molecular formula is Na[¹³CHOO], with a molecular weight of 69.00 g/mol (sodium: 22.99 g/mol; ¹³C-labeled formate: 46.01 g/mol) . The isotopic purity of the carbon-13 label is critical for applications requiring precise nuclear magnetic resonance (NMR) or mass spectrometry (MS) detection.
Geometric and Electronic Configuration
The formate anion ([¹³CHOO]⁻) adopts a planar geometry with resonance stabilization between the two oxygen atoms. The ¹³C nucleus introduces a distinct NMR signature, with a chemical shift of approximately 170 ppm in the ¹³C NMR spectrum, compared to ~167 ppm for the ¹²C analog . The sodium ion interacts electrostatically with the anion, forming a crystalline lattice in the solid state.
Table 1: Key Structural Data
Property | Value | Source |
---|---|---|
Molecular Formula | Na[¹³CHOO] | |
Molecular Weight (g/mol) | 69.00 | |
¹³C NMR Shift (ppm) | ~170 | |
SMILES Notation | 13CH[O-].[Na+] |
Synthesis and Production Methodologies
The synthesis of sodium oxo(1¹³C)methanolate involves isotopically labeled precursors and careful control of reaction conditions to ensure isotopic integrity. Two primary routes are employed:
Neutralization of ¹³C-Labeled Formic Acid
Formic-¹³C acid (H¹³COOH) is reacted with sodium hydroxide (NaOH) in an anhydrous methanol solution:
Water is removed via azeotropic distillation with methanol to prevent hydrolysis of the product . This method yields solutions of sodium formate-¹³C in methanol, which can be evaporated to isolate the solid salt.
Isotopic Exchange Reactions
In cases where ¹³C-labeled formic acid is unavailable, isotopic exchange between sodium formate-¹²C and ¹³C-enriched carbon dioxide (¹³CO₂) can be performed under high-pressure conditions:
This method requires specialized equipment but is advantageous for large-scale production .
Spectroscopic and Analytical Properties
The ¹³C label in sodium oxo(1¹³C)methanolate enables precise tracking in complex systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum exhibits a singlet at 170 ppm, corresponding to the carbonyl carbon. The absence of ¹²C splitting simplifies spectral interpretation, making it ideal for metabolic flux analysis .
Mass Spectrometry (MS)
In electrospray ionization (ESI)-MS, the compound shows a prominent peak at m/z 68.99 for the [¹³CHOO]⁻ anion, distinct from the ¹²C formate peak at m/z 68.98 . This mass difference is critical for isotope ratio measurements.
Applications in Research and Industry
Metabolic Tracing in Biochemistry
Sodium oxo(1¹³C)methanolate is administered in tracer studies to elucidate pathways in one-carbon metabolism. For example, its incorporation into purines and thymidylate in DNA synthesis can be monitored via ¹³C NMR .
Calibration Standards for Analytical Chemistry
The compound serves as a primary standard for quantifying ¹³C enrichment in mass spectrometry, ensuring accuracy in environmental and pharmaceutical analyses .
Synthesis of Isotopically Labeled Pharmaceuticals
It is a precursor for ¹³C-labeled active pharmaceutical ingredients (APIs), such as ¹³C-urea for breath tests diagnosing Helicobacter pylori infections .
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